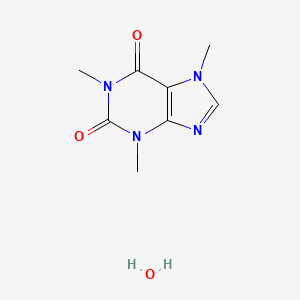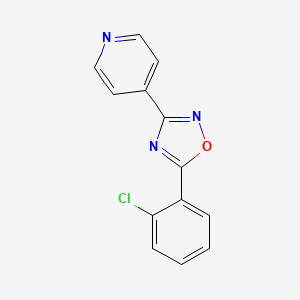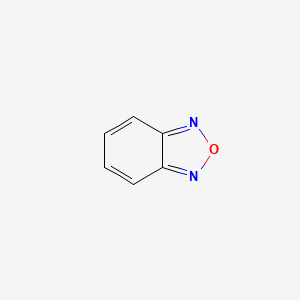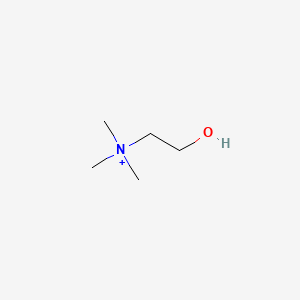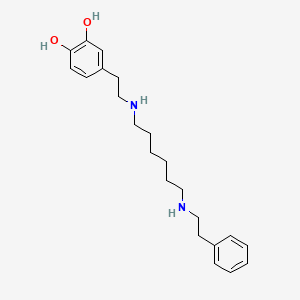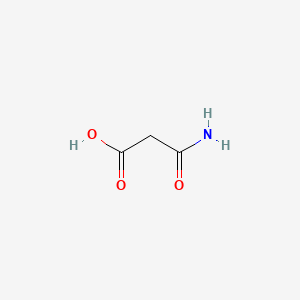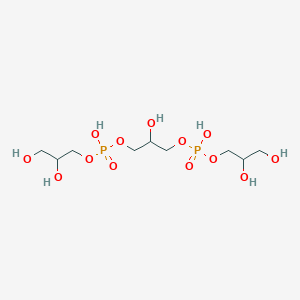
Bis(glycerophospho)glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(glycerophospho)glycerol is a glycerol phosphate that consists of a linear array of three glycerol units connected by phosphodiester linkages.
Aplicaciones Científicas De Investigación
Dentistry Applications
Bis-GMA-based resins, which share structural similarities with bis(glycerophospho)glycerol, are widely used in dentistry for composites and sealants. These resins are known for their mechanical strength and durability. However, concerns have been raised regarding the release of resin components, such as BPA, and their potential estrogenic effects. Short-term exposure to these materials is considered to pose insignificant estrogenic risks, but long-term effects warrant further investigation (Söderholm & Mariotti, 1999).
Environmental Health and Toxicology
The replacement of BPA, due to its endocrine-disrupting properties, has led to the development of alternative substances. However, the safety profiles of these substitutes, such as bisphenol S (BPS) and bisphenol F (BPF), are also under scrutiny. Research suggests that these alternatives may exhibit similar endocrine-disrupting activities and reproductive toxicities as BPA, raising concerns about their use as safer options (den Braver-Sewradj et al., 2020).
Propiedades
Fórmula molecular |
C9H22O13P2 |
|---|---|
Peso molecular |
400.21 g/mol |
Nombre IUPAC |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C9H22O13P2/c10-1-7(12)3-19-23(15,16)21-5-9(14)6-22-24(17,18)20-4-8(13)2-11/h7-14H,1-6H2,(H,15,16)(H,17,18) |
Clave InChI |
RCBRFGAYXGRKBS-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)(O)OCC(COP(=O)(O)OCC(CO)O)O)O)O |
SMILES canónico |
C(C(COP(=O)(O)OCC(COP(=O)(O)OCC(CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


